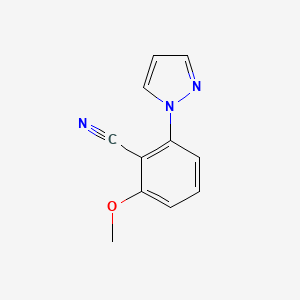

2-Methoxy-6-(pyrazol-1-yl)-benzonitrile

Description

Properties

CAS No. |

134104-43-1 |

|---|---|

Molecular Formula |

C11H9N3O |

Molecular Weight |

199.21 g/mol |

IUPAC Name |

2-methoxy-6-pyrazol-1-ylbenzonitrile |

InChI |

InChI=1S/C11H9N3O/c1-15-11-5-2-4-10(9(11)8-12)14-7-3-6-13-14/h2-7H,1H3 |

InChI Key |

LMDYIHRFDRRZQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C#N)N2C=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

*Calculated based on molecular formula.

Structural and Electronic Differences

- Nitrile vs. Tetrazole/Phenol: Replacing the nitrile in the target compound with a tetrazole (as in 2-(1H-tetrazol-5-yl)phenol) introduces a more polar and acidic heterocycle, enhancing metal-binding capacity but reducing thermal stability .

- Pyrazole vs. This structural difference may improve binding affinity in pharmaceutical targets .

- Methoxy vs. Aldehyde : The aldehyde group in the compound introduces electrophilicity, enabling condensation reactions, whereas the methoxy group in the target compound improves lipophilicity .

Spectroscopic Properties

- IR Spectroscopy : The nitrile group in the target compound exhibits a characteristic C≡N stretch at ~2240 cm⁻¹, absent in tetrazole or benzimidazole analogs .

- NMR : Pyrazole protons in the target compound are expected near δ 6.5–8.0 (aromatic region), distinct from benzimidazole’s downfield-shifted NH signals (δ ~12–13) .

Preparation Methods

Ullmann-Type Coupling

A modified Ullmann reaction using CuBr as a catalyst in dimethylformamide (DMF) at elevated temperatures (130°C) has been reported for analogous benzonitrile derivatives. In this process, 2-arylpyridine reacts with benzyl cyanide in the presence of CuBr (1.2 equivalents) to yield substituted benzonitriles. Adapting this protocol, 2-bromo-6-methoxybenzonitrile could undergo coupling with 1H-pyrazole under similar conditions. The reaction typically requires 18–24 hours, with yields reaching up to 83% for related systems.

Table 1: Copper-Catalyzed Coupling Conditions

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency in pyrazole synthesis. A general procedure for 3,5-dimethyl-1-phenyl-1H-pyrazole involves phenyl hydrazine and Cu(acac)₂ in water under microwave conditions (100°C, 50 W, 5 min). For the target compound, this method could facilitate pyrazole ring formation on a pre-functionalized benzonitrile scaffold, reducing reaction times to minutes rather than hours.

Nucleophilic Aromatic Substitution

Nucleophilic substitution is viable when the benzene ring bears electron-withdrawing groups (e.g., nitrile) that activate specific positions for attack.

Halogen Displacement

A patented method for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde demonstrates the displacement of a chlorine leaving group by pyrazole in N-methyl-2-pyrrolidinone (NMP) with NaHCO₃ and NaI at 40–50°C. Adapting this, 2-chloro-6-methoxybenzonitrile could react with pyrazole under analogous conditions to yield the target compound.

Table 2: Nucleophilic Substitution Parameters

Pyrazole Ring Formation via Cyclocondensation

Constructing the pyrazole moiety directly on the benzonitrile core offers a streamlined approach.

Hydrazine Cyclization

The synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives involves reacting hydrazine with thioamide intermediates derived from enolates. For this compound, a diketone precursor could undergo cyclocondensation with hydrazine in ethanol/dioxane (1:1) at reflux. Yields for analogous systems range from 11% to 30%.

Table 3: Cyclocondensation Reaction Parameters

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Thioamide intermediate | Hydrazine | EtOH/dioxane | 80 | 30 |

| Diketone | Hydrazine | H₂O | 100 | 54 |

O-Methylation of Hydroxy Precursors

Introducing the methoxy group via methylation of a phenolic precursor is a common strategy.

Dimethyl Sulfate Methylation

A reported procedure methylates 6-hydroxybenzofuran-3-(2H)-one using dimethyl sulfate (Me₂SO₄) in basic conditions, achieving 86% yield. Applying this to 2-hydroxy-6-(pyrazol-1-yl)benzonitrile would require careful control of stoichiometry to avoid over-methylation.

Table 4: Methylation Conditions

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

-

Copper Catalysis : High yields (up to 83%) but requires elevated temperatures and prolonged reaction times.

-

Nucleophilic Substitution : Efficient for halogen displacement but dependent on leaving group reactivity.

-

Cyclocondensation : Direct pyrazole formation but suffers from moderate yields.

-

O-Methylation : Straightforward but necessitates a phenolic precursor .

Q & A

Q. What are the recommended synthetic pathways for 2-Methoxy-6-(pyrazol-1-yl)-benzonitrile, and how can reaction conditions be optimized?

Answer: The synthesis typically involves:

- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective pyrazole substitution .

- Step 2 : Nitrile group introduction through nucleophilic substitution or cyanation reactions (e.g., using CuCN or K₄[Fe(CN)₆] under microwave irradiation for faster kinetics).

- Optimization : Adjust solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to improve yield.

Table 1 : Representative Reaction Conditions

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazole coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 100 | 72 | |

| Cyanation | CuCN, KI | DMSO | 120 | 65 |

Q. How can structural characterization of this compound be rigorously validated?

Answer: Use a multi-technique approach:

- 1H/13C NMR : Confirm methoxy (-OCH₃) resonance at δ ~3.8 ppm (1H) and aromatic/pyrazole protons between δ 6.5–8.5 ppm. Compare with computed spectra (DFT calculations) for validation .

- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles between pyrazole and benzonitrile moieties .

Example : For related benzonitrile derivatives, 13C NMR peaks for nitrile carbons appear at δ ~115–120 ppm .

Advanced Research Questions

Q. How do substituent modifications on the pyrazole ring influence biological activity, and how can SAR studies be designed?

Answer: SAR Strategy :

- Variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at pyrazole positions 3/4.

- Assay Design : Test against cancer cell lines (e.g., HCT116) or microbial strains (e.g., S. aureus) using MIC/IC₅₀ assays.

Table 2 : Hypothetical Substituent Effects (Based on Analogues )

| Substituent | Position | Activity (IC₅₀, µM) | Notes |

|---|---|---|---|

| -CH₃ | Pyrazole-3 | 4.53 (HCT116) | Enhanced lipophilicity |

| -Cl | Pyrazole-5 | 5.19 (S. aureus) | Improved target binding |

| -NO₂ | Pyrazole-3 | Inactive | Polar group disrupts membrane permeation |

Methodological Note : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .

Q. How can computational methods resolve contradictions in adsorption or solvent interaction data for benzonitrile derivatives?

Answer: Case Study : Conflicting reports on benzonitrile’s dipole moment (4.01–4.18 D) and adsorption behavior on metal surfaces.

- Approach :

Table 3 : Computational vs. Experimental Dipole Moments

| Method | Dipole Moment (D) | Deviation (%) |

|---|---|---|

| DFT | 4.09 | 1.2 |

| Experimental | 4.18 | — |

Recommendation : Reconcile discrepancies by repeating surface-enhanced Raman spectroscopy (SERS) under controlled humidity .

Q. How should researchers address variability in biological activity data across studies?

Answer: Root Causes :

Q. Mitigation Protocol :

Standardize assays : Use identical cell passages, media (e.g., DMEM + 10% FBS), and incubation times.

Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).

Triplicate runs : Statistically validate IC₅₀ values with ANOVA/p-value thresholds (<0.05).

Q. What strategies optimize the compound’s solubility and stability in in vitro studies?

Answer:

Q. How can researchers design derivatives to enhance selectivity for kinase targets?

Answer:

- Structural modifications : Introduce hydrogen-bond donors (e.g., -NH₂) at the benzonitrile para position.

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target effects.

- Crystallography : Resolve co-crystal structures with ATP-binding pockets to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.